N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic benzamide derivative characterized by two distinct sulfonyl-containing substituents: a (2E)-3-methanesulfonylprop-2-en-1-yl group attached to the benzamide nitrogen and a piperidine-1-sulfonyl moiety at the para position of the benzene ring. The methanesulfonyl group enhances hydrophilicity, while the piperidine sulfonyl substituent may contribute to target engagement, as seen in analogous transglutaminase (TG2) inhibitors .
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-6-8-15(9-7-14)25(22,23)18-11-3-2-4-12-18/h5-9,13H,2-4,10-12H2,1H3,(H,17,19)/b13-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABMCFYPNIQSTB-WLRTZDKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine at the Benzene Ring
The most efficient route begins with the preparation of 4-(chlorosulfonyl)benzoic acid, followed by nucleophilic substitution with piperidine.
Procedure :
- Chlorosulfonation : Treat 4-aminobenzoic acid with chlorosulfonic acid at 0–5°C to yield 4-(chlorosulfonyl)benzoic acid.
- Piperidine Substitution : React the chlorosulfonyl intermediate with piperidine in dichloromethane (DCM) at room temperature for 12 hours. Triethylamine (TEA) is added to scavenge HCl, achieving a 78% yield of 4-(piperidine-1-sulfonyl)benzoic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 85 |
| Piperidine Substitution | Piperidine, DCM, TEA, RT, 12 h | 78 |
Activation of the Carboxylic Acid
The benzoic acid is converted to an acid chloride for amide coupling:
- Reagents : Thionyl chloride (SOCl₂) in refluxing toluene.
- Conditions : 80°C, 3 hours, yielding 4-(piperidine-1-sulfonyl)benzoyl chloride in 92% purity.
Synthesis of (2E)-3-Methanesulfonylprop-2-en-1-Amine
The (E)-configured allylamine side chain is synthesized via a Wittig reaction, ensuring stereoselectivity.
Wittig Reaction for Alkene Formation
A stabilized ylide is generated from methanesulfonylmethyltriphenylphosphonium bromide and reacted with formaldehyde:
Procedure :
- Ylide Preparation : Treat methanesulfonylmethyltriphenylphosphonium bromide with potassium tert-butoxide in THF at −78°C.
- Alkene Formation : Add paraformaldehyde to the ylide solution, stirring at room temperature for 6 hours. The (E)-3-methanesulfonylprop-2-enal is obtained with a Z:E ratio of 1:4.5.
Key Data :
| Step | Reagents/Conditions | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Ylide Preparation | KOtBu, THF, −78°C | – | – |
| Wittig Reaction | Paraformaldehyde, RT, 6 h | 1:4.5 | 82 |
Reductive Amination
The aldehyde intermediate is converted to the amine via reductive amination:
- Reagents : Ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
- Conditions : Stir at 25°C for 24 hours, yielding (2E)-3-methanesulfonylprop-2-en-1-amine in 68% yield.
Amide Coupling of Intermediate Components
The final step involves coupling the benzoyl chloride with the allylamine.
Schotten-Baumann Reaction
Procedure :
- Combine 4-(piperidine-1-sulfonyl)benzoyl chloride (1.2 equiv) and (2E)-3-methanesulfonylprop-2-en-1-amine (1.0 equiv) in DCM.
- Add TEA (3.0 equiv) dropwise at 0°C, then warm to room temperature for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 6 hours |
| Yield | 74% |
Coupling Agent Optimization
Alternative methods using HATU or EDCl improve yields:
- HATU Method : 4-(Piperidine-1-sulfonyl)benzoic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), and allylamine (1.2 equiv) in DMF, 85% yield.
Stereochemical Control and Purification
Chromatographic Separation
The (E)-isomer is isolated using silica gel chromatography with ethyl acetate/hexane (3:7).
Crystallization
Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Simple, cost-effective | Moderate stereoselectivity | 74 |
| HATU Coupling | High yield, mild conditions | Expensive reagents | 85 |
| Reductive Amination | Direct amine formation | Requires aldehyde precursor | 68 |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced alkenes, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and piperidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Solubility and Physicochemical Properties
- The target compound’s dual sulfonyl groups likely confer higher aqueous solubility compared to N-(4-bromophenyl)-4-trifluoromethyl benzamide (moderate solubility) and N-ethyl benzamide (low solubility) .
- Halogenated derivatives (e.g., bromophenyl, trifluoromethyl) exhibit reduced solubility due to increased hydrophobicity .
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial, enzyme inhibition, and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{20}N_{2}O_{4}S_{2}
- Molecular Weight : 396.47 g/mol
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have been shown to possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
This compound is also evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. A study highlighted that certain piperidine derivatives displayed strong inhibitory activity against urease, which is crucial for treating conditions like urinary infections .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 6.28 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
3. Anticancer Properties
Compounds with piperidine and sulfonamide functionalities are noted for their anticancer activities. Research has indicated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a recent study, a series of piperidine derivatives were tested against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The sulfonamide group may interact with the active sites of enzymes like AChE and urease, leading to inhibition.
- Bacterial Cell Wall Disruption : The compound may disrupt bacterial cell wall synthesis, contributing to its antibacterial effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Sulfonylation of a benzamide precursor using methanesulfonyl chloride or piperidine sulfonamide derivatives under anhydrous conditions.
- Step 2 : Coupling reactions (e.g., Michael addition or nucleophilic substitution) to introduce the (2E)-3-methanesulfonylprop-2-en-1-yl moiety.
- Key Conditions : Solvents like DMF, DMSO, or acetonitrile are used to enhance reactivity, with catalysts such as triethylamine or DMAP. Reactions are monitored via TLC or HPLC .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodology :
- In vitro assays : Screen against kinase panels or inflammatory markers (e.g., NF-κB) to identify targets.
- Docking studies : Preliminary computational modeling to predict interactions with proteins like kinases or receptors, leveraging the compound’s sulfonamide and ene-sulfone motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step synthesis?
- Methodology :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
- Temperature Control : Use cryogenic conditions (-20°C) during sulfonylation to minimize decomposition.
- Purification : Employ automated flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity intermediates .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with modified piperidine or methanesulfonyl groups. Test in dose-response assays (e.g., IC₅₀ determination in cancer cell lines).
- Case Example : Replacing the piperidine sulfonamide with a morpholine group (as in ) reduced cytotoxicity but retained anti-inflammatory activity .
Q. How can computational methods predict binding affinity and selectivity for target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with high-resolution crystal structures (e.g., PDB entries).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the protein-ligand complex .
Q. How to resolve contradictions between predicted and observed biological activity data?
- Methodology :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics alongside cell viability assays).
- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety.
- Formulation : Use co-solvents (PEG 400) or liposomal encapsulation to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
